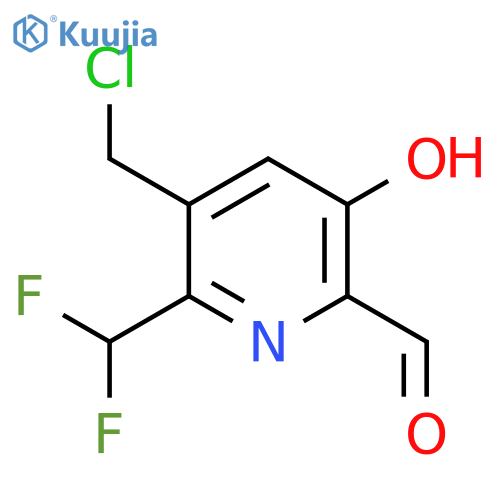Cas no 1805535-84-5 (3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)

1805535-84-5 structure
商品名:3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde
CAS番号:1805535-84-5
MF:C8H6ClF2NO2
メガワット:221.588548183441
CID:4891427
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde
-
- インチ: 1S/C8H6ClF2NO2/c9-2-4-1-6(14)5(3-13)12-7(4)8(10)11/h1,3,8,14H,2H2
- InChIKey: LMZFRFJLEFJCKS-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C=O)N=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025048-250mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029025048-1g |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
| Alichem | A029025048-500mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
1805535-84-5 (3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde) 関連製品
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
